Neocembrene
Overview
Description
. It is a colorless oil with a faint wax-like odor. Neocembrene is primarily known for its role as a trail-following pheromone in termites . The chemical structure of this compound is central to a wide variety of other natural products found in both plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neocembrene can be synthesized through the macrocyclization of geranylgeranyl pyrophosphate . One synthetic route involves the use of an intramolecular tetracarbonylnickel(0)-catalyzed bisallyl bromide coupling at position C-5–C-6 . This method yields this compound with a moderate efficiency of 20%.
Industrial Production Methods
. The isolation process involves the extraction and purification of the diterpene hydrocarbons from the oleoresin.
Chemical Reactions Analysis
Types of Reactions
Neocembrene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
Oxidation: 5-keto-neocembrene.
Reduction: Octahydrocembrene.
Scientific Research Applications
Neocembrene has several scientific research applications:
Mechanism of Action
Neocembrene exerts its effects primarily through its role as a pheromone. In termites, it acts as a trail-following pheromone, guiding the movement and behavior of worker termites . The molecular targets and pathways involved in this process are not fully understood, but it is believed that this compound interacts with specific receptors in the termites’ antennae, triggering a behavioral response .
Comparison with Similar Compounds
Neocembrene is similar to other monocyclic diterpenes, such as cembrene C and dodecatrienol . this compound is unique in its specific role as a trail-following pheromone in termites . Other similar compounds include:
Cembrene C: Another monocyclic diterpene with a similar structure but different biological activity.
Dodecatrienol: A trail-following pheromone in other termite species, but less abundant than this compound.
This compound’s uniqueness lies in its specific biological role and its central structure, which serves as a precursor for various other natural products .
Properties
IUPAC Name |
(1E,5E,9E,12R)-1,5,9-trimethyl-12-prop-1-en-2-ylcyclotetradeca-1,5,9-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,20H,1,6-7,9-10,13-15H2,2-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPQDDPRITBAM-KPGNMOGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31570-39-5 | |
Record name | (-)-Cembrene A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31570-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neocembrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEOCEMBRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WGK4P4230 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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